

physical and chemical properties of 6-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1300161

[Get Quote](#)

An In-depth Technical Guide to 6-Chloropyrido[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with a chlorine substituent. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and biological activity. The pyrido[2,3-b]pyrazine core is a key pharmacophore in various developmental drugs, including TRPV1 antagonists for pain treatment.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and reactivity of **6-Chloropyrido[2,3-b]pyrazine**.

Physical and Chemical Properties

6-Chloropyrido[2,3-b]pyrazine is a white solid at room temperature.^{[2][3]} It is stable under normal conditions and does not react with water.^[4] Recommended storage is in an inert atmosphere at room temperature.^[5] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ CIN ₃	[2][4]
Molecular Weight	165.58 g/mol	[2][4]
CAS Number	68236-03-3	[4]
Appearance	White solid	[2][3]
Melting Point	159 °C (solvent: ligroin)	[2]
Boiling Point	286.4 °C at 760 mmHg	[2][4]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	154.3 ± 11.5 °C	[2]
Refractive Index	1.675	[2]
Topological Polar Surface Area (TPSA)	38.7 Å ²	[2]
XLogP3	1.4	[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **6-Chloropyrido[2,3-b]pyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment	Reference
9.0 ppm	s	-	1H	Pyrazine-H	[2] [3]
8.88 ppm	s	-	1H	Pyrazine-H	[2] [3]
8.36 ppm	d	8 Hz	1H	Pyridine-H	[2] [3]
7.67 ppm	d	8 Hz	1H	Pyridine-H	[2] [3]

Solvent:
 CDCl_3

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) data confirms the molecular weight of the compound.

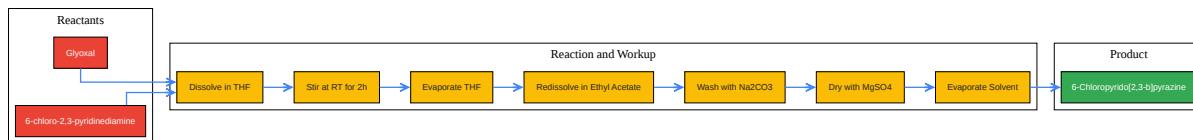
- Method: Electrospray Ionization (ESI)
- m/z: 167.0 ($M+1$)[\[2\]](#)[\[3\]](#)
- Retention Time: 0.68 min[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of 6-Chloropyrido[2,3-b]pyrazine

A common and efficient method for the synthesis of **6-Chloropyrido[2,3-b]pyrazine** involves the condensation of 6-chloro-2,3-pyridinediamine with glyoxal.[\[2\]](#)[\[3\]](#)

Materials:


- 6-chloro-2,3-pyridinediamine (1 eq.)
- Glyoxal (2.5 eq.)
- Tetrahydrofuran (THF)

- Ethyl acetate
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Magnesium Sulfate (MgSO_4)

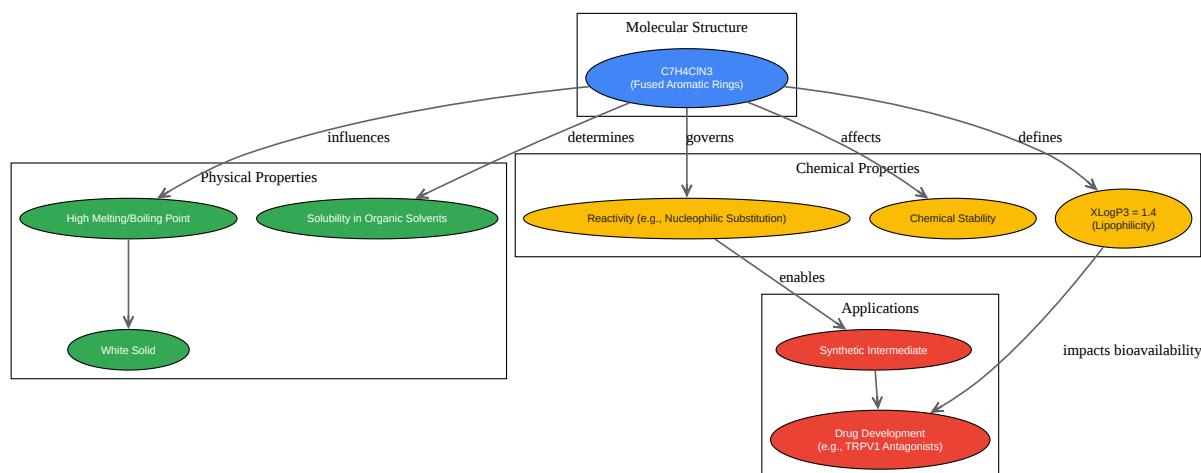
Procedure:

- Dissolve 6-chloro-2,3-pyridinediamine (1 g, 6.96 mmol) in THF (15 mL) at room temperature.
[\[2\]](#)[\[3\]](#)
- Add glyoxal (0.84 mL, 18.1 mmol) to the solution.
[\[2\]](#)[\[3\]](#)
- Stir the reaction mixture at room temperature for 2 hours.
[\[2\]](#)[\[3\]](#)
- Monitor the reaction progress using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
[\[2\]](#)[\[3\]](#)
- Upon completion, evaporate the THF under reduced pressure.
[\[2\]](#)[\[3\]](#)
- Redissolve the residue in ethyl acetate (30 mL).
[\[2\]](#)[\[3\]](#)
- Wash the organic phase twice with a saturated Na_2CO_3 solution.
[\[2\]](#)[\[3\]](#)
- Dry the organic layer over magnesium sulfate.
[\[2\]](#)[\[3\]](#)
- Evaporate the solvent under vacuum to yield the final product as a white solid.
[\[2\]](#)[\[3\]](#)

Yield: Approximately 1.15 g (100% theoretical yield) with a purity of 98% as determined by HPLC.
[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **6-Chloropyrido[2,3-b]pyrazine**.


Reactivity and Applications

6-Chloropyrido[2,3-b]pyrazine serves as a valuable intermediate in organic synthesis. The chlorine atom can be displaced in nucleophilic substitution reactions, and the heterocyclic core can be further functionalized.

- **Chemical Reactivity:** It is a suitable substrate for dechlorination and debromination reactions. [4] The compound is generally unreactive under standard conditions but shows reactivity under reductive conditions.[4]
- **Applications in Drug Discovery:** The pyrido[2,3-b]pyrazine scaffold is a key component in the development of novel therapeutics. Notably, it has been used as a replacement for the 1,8-naphthyridine core in the design of TRPV1 antagonists, leading to compounds with a significantly lower potential for the formation of reactive metabolites. This makes it a promising scaffold for developing new pain medications.

Logical Relationship of Properties

The physicochemical properties of **6-Chloropyrido[2,3-b]pyrazine** are interconnected and influence its behavior in various applications.

[Click to download full resolution via product page](#)

Interrelationship of properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 6-chloropyrido[3,2-b]pyrazine | 68236-03-3 [amp.chemicalbook.com]
- 4. 6-Chloropyrido[3,2-b]pyrazine | 68236-03-3 | TCA23603 [biosynth.com]
- 5. 68236-03-3|6-Chloropyrido[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Chloropyrido[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300161#physical-and-chemical-properties-of-6-chloropyrido-2-3-b-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com